molecular formula C6H3Cl2N3 B1312263 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 63200-54-4

2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1312263
CAS No.: 63200-54-4
M. Wt: 188.01 g/mol
InChI Key: MVTLFDKTYGKJEX-UHFFFAOYSA-N
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Description

Significance of Pyrrolo[3,2-d]pyrimidine as a Privileged Heterocyclic Scaffold

The pyrrolo[3,2-d]pyrimidine ring system, also known as 9-deazapurine, is recognized as a "privileged scaffold" in medicinal chemistry. Its structure is analogous to the endogenous purine (B94841) nucleobases, adenine (B156593) and guanine, which are fundamental components of DNA and RNA. This resemblance allows pyrrolo[3,2-d]pyrimidine derivatives to act as biomimics, interacting with a wide array of biological targets that normally bind purines, such as kinases, polymerases, and other enzymes. researchgate.netrsc.org

Unlike its naturally occurring regioisomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), the pyrrolo[3,2-d]pyrimidine scaffold is a product of synthetic chemistry. researchgate.netnih.gov This synthetic origin provides medicinal chemists with the flexibility to introduce a wide range of functional groups, thereby fine-tuning the molecule's steric, electronic, and pharmacokinetic properties. The versatility of this scaffold has led to the discovery of compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. ontosight.ainih.govauctoresonline.org

The therapeutic potential of this scaffold is exemplified by its derivatives, which have been investigated as inhibitors of various enzymes. For instance, derivatives have been designed as inhibitors of purine nucleoside phosphorylase (PNP), dihydrofolate reductase (DHFR), and various protein kinases, highlighting the scaffold's broad applicability in targeting disease-related proteins. researchgate.net

Historical Context and Evolution of Pyrrolo[3,2-d]pyrimidine Derivatives in Pharmaceutical Sciences

Interest in pyrrolo[3,2-d]pyrimidines, as part of the broader class of deazapurines, has a history spanning several decades. researchgate.netresearchgate.net Early research focused on the synthesis of these purine analogs to explore their potential as antimetabolites for cancer chemotherapy. The core idea was that by mimicking the structure of natural purines, these synthetic compounds could interfere with the metabolic processes of rapidly dividing cancer cells.

Over the years, the focus of research has evolved from broad-spectrum cytotoxic agents to highly specific, target-oriented therapies. The advent of molecular biology and a deeper understanding of the specific enzymes that drive diseases like cancer have allowed for more rational drug design. The pyrrolo[3,2-d]pyrimidine scaffold has proven to be an excellent platform for this modern approach.

Initially, much of the synthetic effort was directed at modifying the pyrimidine (B1678525) portion of the scaffold, particularly at the C2 and C4 positions, to modulate enzymatic recognition. researchgate.net More recent advancements have also explored modifications at other positions, such as the N5 and C7 atoms of the pyrrole (B145914) ring, to further enhance potency and selectivity. nih.gov This evolution has led to the identification of pyrrolo[3,2-d]pyrimidine derivatives as potent inhibitors of specific protein kinases, which are often dysregulated in various cancers. researchgate.net

Role of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine as a Versatile Synthetic Intermediate for Bioactive Compounds

The compound this compound is a cornerstone in the synthesis of a diverse range of bioactive molecules based on the 9-deazapurine scaffold. Its importance lies in the reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring. These chlorine atoms act as excellent leaving groups, readily undergoing nucleophilic substitution reactions.

This reactivity allows for the systematic and efficient introduction of a wide variety of functional groups, such as amino, alkoxy, and thioalkoxy moieties. researchgate.netnih.gov By reacting this compound with different nucleophiles, chemists can generate large libraries of derivative compounds. This combinatorial approach is invaluable in the drug discovery process, as it facilitates the exploration of the structure-activity relationship (SAR) to identify compounds with optimal therapeutic properties.

For example, the synthesis of N-5 substituted analogues of pyrrolo[3,2-d]pyrimidine often begins with the parent 2,4-dichloro-pyrrolo[3,2-d]pyrimidine. researchgate.net Furthermore, studies have shown that this compound itself exhibits antiproliferative activity at low micromolar concentrations against various cancer cell lines. nih.gov This inherent activity, combined with its synthetic versatility, makes it a highly valuable starting material for the development of novel anticancer agents. The strategic replacement of its chloro moieties has led to the discovery of potent antitubulin agents and compounds that induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

The following table highlights the utility of the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold by showing the antiproliferative activity of the parent compound and a C7-iodinated derivative against several cancer cell lines.

CompoundCell LineIC50 (µM)
This compound MDA-MB-231 (Breast)4.8
MIA-PaCa-2 (Pancreatic)6.5
HCT-116 (Colon)11.2
7-Iodo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine MDA-MB-231 (Breast)0.25
MIA-PaCa-2 (Pancreatic)0.35
HCT-116 (Colon)0.6

Data sourced from a study on the antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. nih.gov

This data clearly demonstrates how the core 2,4-dichloro scaffold serves as a platform for developing more potent compounds through further chemical modification. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTLFDKTYGKJEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20418749
Record name 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63200-54-4
Record name 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
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Advanced Synthetic Methodologies and Chemical Derivatization of 2,4 Dichloro 5h Pyrrolo 3,2 D Pyrimidine

Established Synthetic Pathways to the 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine Core

The construction of the this compound scaffold is typically achieved through multi-step sequences that involve the formation of a precursor, followed by a critical chlorination step.

A common and direct method for synthesizing this compound involves the chlorination of its corresponding dione (B5365651) precursor, pyrrolo[3,2-d]pyrimidin-2,4-dione. nih.gov This transformation is effectively carried out using potent chlorinating agents. One established procedure involves first preparing the sodium salt of the dione, which is then heated with phenylphosphonic dichloride (PhPOCl₂) at high temperatures (e.g., 170–175 °C) to yield the target dichlorinated compound. nih.govnih.gov Other chlorinating reagents, such as phosphorus oxychloride, have also been employed in the synthesis of related dichloropyrimidine structures. google.comnih.gov

Table 1: Chlorination of Pyrrolo[3,2-d]pyrimidine-2,4-dione

Reagent Conditions Product Reference
Phenylphosphonic dichloride (PhPOCl₂) Refluxing at 170-175 °C with the sodium salt of the precursor This compound nih.govnih.gov

The formation of the fused pyrrolo[3,2-d]pyrimidine ring system is a key step that can be accomplished through various cyclization strategies. A notable methodology involves a domino C–N coupling/hydroamination reaction. beilstein-journals.orgnih.govbeilstein-journals.org In this approach, readily available alkynylated uracils are reacted with anilines in the presence of a palladium catalyst to afford pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, which are the precursors for the dichlorinated target compound. beilstein-journals.orgnih.gov This reaction tolerates a variety of functional groups on the aniline (B41778) component. nih.gov

Another cyclization method involves the formylation of a 6-methylpyrimidine derivative, followed by a ring closure reaction facilitated by zinc (Zn) in acetic acid (AcOH), which produces the pyrrolo[3,2-d]pyrimidine core in high yields. nih.gov

Table 2: Cyclization Methods for Pyrrolo[3,2-d]pyrimidine Core Synthesis

Starting Materials Key Reagents/Catalysts Reaction Type Product Reference
Alkynylated uracils and anilines Pd(OAc)₂, DPEphos, K₃PO₄ Domino C–N coupling/hydroamination Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones beilstein-journals.orgnih.gov

To improve synthetic efficiency, one-pot procedures have been developed for the synthesis of the pyrrolo[3,2-d]pyrimidine core. These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates. One such methodology combines a Sonogashira–Hagihara reaction with a subsequent one-pot process that includes a Buchwald–Hartwig coupling followed by a hydroamination reaction. nih.gov This sequence efficiently constructs the uracil-based pyrrolopyrimidine derivatives that serve as precursors to this compound. nih.gov Additionally, one-pot, three-component reactions have been reported for the synthesis of related pyrrolopyrimidine systems, highlighting the utility of multicomponent strategies in building this heterocyclic scaffold. researchgate.net

Regioselective Functionalization of this compound

The this compound core offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Regioselective functionalization can be achieved at the N5 position of the pyrrole (B145914) ring and at the C2 and C4 positions of the pyrimidine (B1678525) ring.

The N5 position of the pyrrole ring is a key site for derivatization that can significantly influence the biological properties of the molecule. nih.gov Studies have shown that N5 substitution can modulate the toxicity and enhance the antiproliferative activity of the pyrrolo[3,2-d]pyrimidine scaffold. nih.gov The general strategy for N5 functionalization involves the deprotonation of the N5-H using a suitable base, followed by the addition of an electrophile. This approach allows for the introduction of a wide array of substituents. For instance, N5 substitution has been shown to improve the efficacy against certain cancer cell lines by up to sevenfold compared to the parent compound. nih.gov

Table 3: Examples of N5-Substituted 2,4-Dichloro-pyrrolo[3,2-d]pyrimidines

N5-Substituent Biological Finding Reference
Parent (N5-H) EC₅₀ = 25 ± 2 µM against CCRF-CEM cells nih.gov
Various alkyl and aryl groups Reduced EC₅₀ against CCRF-CEM leukemia cells by up to 7-fold nih.gov

The C2 and C4 positions of the pyrimidine ring are highly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the nitrogen atoms in the ring and the presence of good leaving groups (chloride ions). This reactivity is central to the utility of this compound as a synthetic intermediate. nih.govlookchem.com The two chlorine atoms can be displaced sequentially or simultaneously by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups. This modification is often used to modulate enzymatic recognition and biological activity. nih.gov The amenability of the 2,4-dichloro intermediate to nucleophilic substitution provides a pathway to a broad spectrum of C-nucleoside analogs with potential therapeutic applications. google.com

Halogenation at the Pyrrole Ring (C7-Bromination, C7-Iodination)

Electrophilic halogenation at the C7 position of the pyrrole ring of this compound introduces a valuable handle for further synthetic transformations, such as cross-coupling reactions. The selection of the halogenating agent and reaction conditions is crucial for achieving high selectivity and yield.

C7-Bromination: The introduction of a bromine atom at the C7 position can be achieved using N-bromosuccinimide (NBS) as the brominating agent. While a specific protocol for the C7-bromination of this compound is not extensively detailed in the reviewed literature, the existence of the compound 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is confirmed. nih.gov This suggests that standard bromination conditions for electron-rich pyrroles, likely involving the reaction of the substrate with NBS in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at or below room temperature, would be effective.

C7-Iodination: The iodination at the C7 position is a well-established modification. This transformation is typically carried out using N-iodosuccinimide (NIS) in an anhydrous solvent. The reaction proceeds under mild conditions, reflecting the nucleophilic character of the pyrrole ring.

Table 1: Reaction Conditions for C7-Iodination
ReagentSolventTemperatureReaction TimeKey Considerations
N-Iodosuccinimide (NIS)Anhydrous Tetrahydrofuran (THF)Room TemperatureSeveral hoursAnhydrous conditions are crucial to prevent side reactions.

Diversification through Nucleophilic Aromatic Substitution Reactions

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for introducing a wide range of functional groups. The inherent electronic properties of the pyrrolo[3,2-d]pyrimidine system, with the two nitrogen atoms in the pyrimidine ring, render the C4 position generally more reactive towards nucleophiles than the C2 position. This differential reactivity allows for selective functionalization.

The reaction of 2,4-dichloropyrimidines with amine nucleophiles often leads to the preferential substitution at the C4 position. stackexchange.com This selectivity is attributed to the greater electron deficiency at C4 compared to C2, a phenomenon that can be rationalized by resonance stabilization of the Meisenheimer intermediate. Various primary and secondary amines can be employed to introduce diverse side chains, which are often crucial for modulating the biological activity of the resulting compounds. For instance, in related pyrrolo[2,3-d]pyrimidine systems, displacement of a chlorine atom at the 4-position with appropriate anilines is a key step in the synthesis of potent kinase inhibitors. nih.gov

Table 2: General Reactivity in Nucleophilic Aromatic Substitution
PositionRelative ReactivityTypical NucleophilesGoverning Factors
C4HigherPrimary amines, secondary amines, thiols, alkoxidesGreater electron deficiency, stabilization of Meisenheimer intermediate
C2LowerRequires more forcing conditions or specific catalystsLess electron deficient compared to C4

Chemo- and Regioselective Synthesis of Advanced Pyrrolo[3,2-d]pyrimidine Scaffolds

Building upon the foundational reactions of halogenation and nucleophilic substitution, the chemo- and regioselective synthesis of more complex pyrrolo[3,2-d]pyrimidine derivatives can be achieved through various modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are particularly valuable in this context.

The differential reactivity of the C2 and C4 chloro-substituents, and the potential for a C7-halo substituent, allows for a stepwise and controlled introduction of different aryl, heteroaryl, or alkynyl groups. For instance, the Sonogashira coupling of related dihalopyrimidines has been shown to proceed with high regioselectivity, often favoring the more reactive C4 position. rsc.orgnih.gov This allows for the selective introduction of an alkynyl moiety at C4, while leaving the C2 and C7 positions available for subsequent transformations.

Similarly, the Suzuki coupling offers a versatile method for the formation of C-C bonds. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control the site of coupling on the di- or tri-halogenated pyrrolo[3,2-d]pyrimidine core. This strategic approach enables the construction of highly decorated and complex molecular architectures with a high degree of precision. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino C-N coupling/hydroamination reaction, showcasing the potential for complex scaffold synthesis. nih.govbeilstein-journals.org

Table 3: Chemo- and Regioselective Cross-Coupling Strategies
ReactionReactive Site PreferenceKey ApplicationsExample from Related Systems
Sonogashira CouplingGenerally C4 > C2Introduction of alkynyl groups for further elaborationRegioselective alkynylation of 4,6-dichloro-2-pyrone at the 6-position. rsc.orgnih.gov
Suzuki CouplingCan be tuned by reaction conditionsFormation of biaryl and heteroaryl structuresCatalyst-controlled regioselective coupling of diiodopurines. rsc.org

Computational Chemistry in Reaction Mechanism Elucidation for this compound Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reaction mechanisms and predicting the regioselectivity observed in the synthesis and derivatization of heterocyclic compounds. While specific DFT studies on the synthesis of this compound are not widely reported, computational investigations on related pyrimidine and fused-pyrimidine systems provide valuable insights.

DFT calculations can be employed to model the transition states of key reaction steps, such as the nucleophilic attack in SNAr reactions or the oxidative addition in palladium-catalyzed cross-couplings. By comparing the activation energies for different possible reaction pathways, the observed regioselectivity can be rationalized. For instance, DFT studies on Hantzsch-like reactions have been used to calculate the reaction energy barriers of intermediates, thereby explaining the chemoselectivity of the process. rsc.org Similarly, computational studies on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with amines have elucidated the role of the Meisenheimer complex in determining the reaction outcome. chemrxiv.org

In the context of this compound, DFT studies could be instrumental in:

Predicting the relative reactivity of the C2, C4, and C7 positions towards various electrophiles and nucleophiles.

Understanding the role of catalysts and ligands in controlling the regioselectivity of cross-coupling reactions.

Designing novel synthetic routes with enhanced efficiency and selectivity.

The application of computational methods offers a synergistic approach with experimental work, accelerating the development of novel and efficient synthetic strategies for this important class of compounds.

Exploration of Biological Activities and Pharmacological Profiles of 2,4 Dichloro 5h Pyrrolo 3,2 D Pyrimidine Derivatives

Antineoplastic and Antiproliferative Efficacy

Derivatives of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine have demonstrated notable antineoplastic and antiproliferative properties across a range of cancer models. These compounds have been the subject of numerous studies to elucidate their activity spectrum, targeted efficacy, and mechanisms of action.

Activity Spectrum across Diverse Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines, revealing a broad spectrum of activity. The parent compound, this compound, has shown antiproliferative activity at low micromolar concentrations against cell lines such as L1210 (murine lymphocytic leukemia), CCRF-CEM (human T-cell acute lymphoblastic leukemia), and MDA-MB-231 (human breast adenocarcinoma). nih.gov

Further studies involving the NCI-60 human tumor cell line panel, a diverse set of 60 cancer cell lines derived from nine different tissue types, have confirmed the broad-spectrum antiproliferative activity of these derivatives. nih.govresearchgate.net Halogenation at the C7 position of the pyrrole (B145914) ring has been shown to significantly enhance cytotoxic potency, often reducing the 50% inhibitory concentration (IC50) into the sub-micromolar range. nih.govnih.gov This highlights the importance of the pyrrolo[3,2-d]pyrimidine scaffold in exerting cytotoxic effects across various cancer types.

Antiproliferative Activity of this compound Derivatives
CompoundCell LineActivity (IC50 in µM)
This compoundL12106.0
This compoundCCRF-CEM3.0
This compoundMDA-MB-2314.0
7-iodo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineL12100.3
7-iodo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineCCRF-CEM0.2
7-iodo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineMDA-MB-2310.8

Targeted Inhibition in Specific Oncological Indications

Research has increasingly focused on the application of this compound derivatives in specific oncological indications, such as triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) with Epidermal Growth Factor Receptor (EGFR) mutations.

In the context of TNBC, a particularly aggressive form of breast cancer, derivatives of this compound have shown potent activity against cell lines like MDA-MB-231. nih.govnih.gov The cytotoxic mechanisms in this specific cell line have been investigated, revealing that these compounds can induce cell cycle arrest and apoptosis, highlighting their therapeutic potential for this challenging cancer subtype. nih.govnih.gov

While direct studies on this compound derivatives for NSCLC with EGFR mutations are limited, the broader class of pyrrolopyrimidines has been extensively explored as EGFR inhibitors. researchgate.netnih.govmdpi.com These related compounds have demonstrated the ability to target mutant forms of EGFR, including those resistant to earlier generations of inhibitors. mdpi.com This suggests that the this compound scaffold could serve as a valuable template for the design of novel EGFR inhibitors for NSCLC.

Mechanisms of Action in Cancer Cells

The anticancer effects of this compound derivatives are attributed to several key mechanisms of action at the cellular level. One of the most consistently observed effects is the induction of cell cycle arrest, particularly at the G2/M phase. nih.govnih.gov This disruption of the normal cell division process prevents cancer cells from proliferating.

Studies on MDA-MB-231 breast cancer cells have shown that this compound can cause a significant accumulation of cells in the G2/M phase. nih.govnih.gov This effect is often accompanied by the induction of DNA damage. The chemical structure of these compounds, particularly the dichloro-pyrimidine moiety, suggests a potential for DNA alkylation, a mechanism where the compound covalently binds to DNA, leading to strand breaks and the activation of DNA damage response pathways. This ultimately interferes with DNA replication and transcription, contributing to the cytotoxic effects.

Modulation of Apoptosis Pathways

In addition to inducing cell cycle arrest, derivatives of this compound have been found to modulate apoptosis, or programmed cell death, in cancer cells. While the parent compound, this compound, induces G2/M arrest in MDA-MB-231 cells with minimal evidence of apoptosis, its 7-iodo counterpart robustly triggers apoptosis along with G2/M arrest in the same cell line. nih.gov This indicates that structural modifications to the core scaffold can significantly influence the primary mechanism of cell death. The induction of apoptosis is a critical attribute for anticancer agents, as it leads to the safe and efficient elimination of malignant cells.

Antimicrobial and Antifungal Potency

The pyrrolo[3,2-d]pyrimidine scaffold has also been investigated for its potential to combat microbial infections. Derivatives of this compound have shown promise as antibacterial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens

The antibacterial properties of halogenated pyrrolopyrimidine derivatives have been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Gram-Positive Pathogens: Notably, halogenated pyrrolo[2,3-d]pyrimidine derivatives, which are structurally similar to the 3,2-d isomers, have demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). For instance, 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of S. aureus biofilm formation. nih.govnih.govresearchgate.net These compounds have been shown to have minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL against S. aureus. nih.gov

Gram-Negative Pathogens: The activity of these compounds against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae is less consistently potent. The outer membrane of Gram-negative bacteria often presents a significant barrier to drug penetration. However, some pyrrolopyrimidine derivatives have shown inhibitory effects. For example, 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has been reported to significantly inhibit biofilm formation in enterohemorrhagic E. coli (EHEC) at a concentration of 50 µg/mL without affecting bacterial growth, suggesting a specific antibiofilm mechanism. nih.gov While comprehensive MIC data for this compound against a wide range of Gram-negative pathogens is not extensively available, the activity of related compounds suggests that this scaffold could be optimized to enhance its efficacy against these challenging pathogens. nih.govnih.govmdpi.com

Antibacterial Activity of Halogenated Pyrrolopyrimidine Derivatives
CompoundBacterial StrainActivity/Concentration
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineStaphylococcus aureusMIC: 50 µg/mL
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineStaphylococcus aureusMIC: 100 µg/mL
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineEscherichia coli (EHEC)>50% biofilm inhibition at 100 µg/mL

Antifungal Activity against Specific Fungal Strains (e.g., Candida albicans)

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been explored for their potential as antifungal agents, particularly against opportunistic pathogens like Candida albicans. The enzyme dihydrofolate reductase (DHFR) is an essential target for antifungal drug development. nih.gov Research into 2,4-diaminopyrimidine (B92962) derivatives, which share a common pyrimidine (B1678525) core, has shown that these compounds can be potent inhibitors of Candida albicans DHFR (CaDHFR). nih.gov For instance, a series of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine inhibitors were designed to target this enzyme. Within this series, compounds featuring a meta-biphenyl substitution demonstrated the highest potency, with IC50 values for enzyme inhibition as low as 0.017 µM and antifungal activity recorded at 24 µg/mL. nih.gov While not direct derivatives of this compound, this research highlights the potential of the broader pyrimidine class in developing new antifolates to combat fungal infections. nih.gov

Anti-biofilm Formation and Antivirulence Properties

The ability of pathogenic microorganisms to form biofilms is a significant factor in their virulence and resistance to antimicrobial agents. Compounds that can inhibit biofilm formation or disrupt existing biofilms are of great therapeutic interest. Various pyrimidine derivatives have demonstrated promising anti-biofilm capabilities. nih.govmdpi.com For example, studies on pyrazole (B372694) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown significant inhibition of biofilm formation in both Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com Certain pyrazolo[1,5-a]pyrimidine compounds were found to reduce biofilm formation by over 75% in both bacterial species. mdpi.com Furthermore, these compounds exhibited anti-quorum-sensing activity, which is crucial for disrupting the cell-to-cell communication that governs biofilm development and the expression of virulence genes. mdpi.com While this research was not conducted on direct derivatives of this compound, it underscores the potential of the fused pyrimidine heterocyclic system as a promising scaffold for developing agents that can combat bacterial virulence and biofilm-related infections. mdpi.comfrontiersin.org

Enzyme and Receptor Modulatory Activities

Derivatives of this compound serve as a versatile scaffold for designing potent and selective modulators of various enzymes and receptors implicated in a range of diseases, from cancer to metabolic disorders.

Kinase Inhibition Profiles

Human Epidermal Growth Factor Receptor (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibition: The pyrrolo[3,2-d]pyrimidine scaffold has been successfully utilized to develop dual inhibitors of HER2 and EGFR, two key receptor tyrosine kinases involved in cancer progression. nih.govdocumentsdelivered.com One notable derivative, TAK-285, demonstrated potent inhibitory activity against both HER2 and EGFR. nih.gov X-ray cocrystal structures confirmed that this compound binds effectively to the ATP-binding pockets of both kinases. nih.gov Further optimization of this series led to compounds like 2cb, a tosylate salt, which showed potent kinase inhibition (IC50 values of 11 nM for both HER2 and EGFR) and significant in vivo antitumor efficacy in xenograft models. nih.gov

Table 1: HER2/EGFR Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives

CompoundHER2 IC50 (nM)EGFR IC50 (nM)Reference
TAK-285 (34e)PotentPotent nih.gov
2cb1111 nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial enzyme in B-cell signaling, making it a prime target for treating B-cell malignancies. nih.govmdpi.com While much of the research has focused on the pyrrolo[2,3-d]pyrimidine isomer, these studies provide valuable insight into the potential of the pyrrolopyrimidine core. nih.govstorkapp.me For example, a derivative of the [2,3-d] scaffold, compound 4x, was found to be a highly potent reversible BTK inhibitor with an enzymatic IC50 of 4.8 nM and a cellular IC50 of 17 nM. nih.gov Another study on a different pyrrolopyrimidine series led to the discovery of compound 42, which exhibited an IC50 of 0.7 nM for BTK and demonstrated excellent kinase selectivity, particularly over EGFR. nih.gov This compound also showed significant tumor growth inhibition in a xenograft model. nih.gov

Table 2: BTK Inhibitory Activity of Pyrrolopyrimidine Derivatives

CompoundScaffoldBTK IC50 (nM)Reference
Compound 4xPyrrolo[2,3-d]pyrimidine4.8 nih.gov
Compound 42Pyrrolopyrimidine0.7 nih.gov

Cyclooxygenase (COX-1, COX-2) Inhibition: Pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase enzymes, which are involved in inflammation. nih.govnih.gov Studies on certain pyrimidine derivatives revealed high selectivity for the COX-2 isoform over COX-1, with inhibitory potencies comparable to the reference drug meloxicam. nih.govnih.gov For instance, a pyrazolo[3,4-d]pyrimidine derivative, DPP, was found to be a potent and selective COX-2 inhibitor with an IC50 of 0.9 nM, compared to 59.6 nM for COX-1. researchgate.net This highlights the potential of fused pyrimidine systems to serve as scaffolds for developing selective anti-inflammatory agents. researchgate.netmdpi.com

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition

PNP is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell mediated autoimmune diseases. nih.govpatsnap.com A series of pyrrolo[3,2-d]pyrimidines has been identified as a novel class of PNP inhibitors. nih.gov Within this series, the compound CI-972 emerged as a potent, competitive inhibitor of PNP with a Ki of 0.83 µM. nih.gov This compound was also shown to be selectively cytotoxic to T-cell lymphoblasts while being non-toxic to B-cells, indicating its potential as a T-cell selective immunosuppressive agent. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a critical enzyme in the synthesis of DNA precursors and has been a long-standing target for antimicrobial and anticancer therapies. nih.govrjpbr.com A series of 6-substituted pyrrolo[3,2-d]pyrimidines was developed to act as dual inhibitors of thymidylate synthase (TS) and DHFR. nih.gov One compound from this series showed a DHFR inhibitory ratio of 66.7% at a concentration of 100 µM. nih.gov This demonstrates the utility of the pyrrolo[3,2-d]pyrimidine scaffold in designing antifolate agents that can simultaneously target multiple enzymes in the folate pathway. nih.gov

Neuropeptide Y5 (NPY5) Receptor Antagonism for Metabolic Regulation

The neuropeptide Y5 (NPY5) receptor plays a role in regulating food intake, making it a target for potential anti-obesity therapeutics. nih.gov A series of pyrrolo[3,2-d]pyrimidine derivatives were prepared and evaluated for their ability to bind to and antagonize Y5 receptors. nih.gov The research led to the identification of several potent Y5 antagonists and contributed to the development of a pharmacophore model for the human Y5 receptor. nih.gov This work illustrates the application of the pyrrolo[3,2-d]pyrimidine core in developing agents for metabolic regulation, although clinical studies on other NPY5 antagonists have suggested that targeting this receptor alone may not produce clinically significant weight loss. nih.gov

Toll-like Receptor 7 (TLR7) Agonism for Immunomodulation and Antiviral Effects

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been identified as a novel class of potent and selective agonists for Toll-like Receptor 7 (TLR7). nih.govacs.org TLR7, an intracellular receptor, plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses. mdpi.com Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which are essential for mounting an effective immune and antiviral response. nih.govmdpi.comnih.gov

Research has focused on optimizing these compounds to enhance their activity and selectivity for TLR7 over the closely related TLR8, as residual TLR8 activity can be associated with undesirable side effects. nih.govacs.org In one study, a series of pyrrolo[3,2-d]pyrimidine derivatives were designed and synthesized, leading to the identification of compounds with exceptional antiviral efficacy. rsc.org For instance, compound 11 from this series demonstrated a potent ability to inhibit viral replication, positioning itself effectively within the guanosine (B1672433) loading site of the TLR7 pocket. rsc.org

The antiviral potential of these TLR7 agonists has been particularly investigated for the treatment of chronic viral infections like Hepatitis B (HBV). nih.govresearchgate.net The oral administration of a lead compound from this class was shown to effectively induce a transient interferon-stimulated gene (ISG) response in both mice and cynomolgus monkeys. nih.govacs.org This induction of the innate immune response resulted in a reduction of the HBV viral load in the serum and liver, highlighting the therapeutic potential of these derivatives for viral hepatitis immunotherapy. nih.govresearchgate.net

Antiviral Activity of Selected Pyrrolo[3,2-d]pyrimidine TLR7 Agonists rsc.org
CompoundAntiviral TargetIC₅₀ (µM)
Compound 5VSV-GFP10.06
Compound 5PRV-GFP29.05
Compound 10VSV-GFP1.93
Compound 10PRV-GFP0.13
Compound 11VSV-GFP1.38
Compound 11PRV-GFP0.15
Compound 14VSV-GFP8.3
Compound 14PRV-GFP0.095

Modulation of Transient Receptor Potential Channel Family

The Transient Receptor Potential (TRP) channel family consists of a diverse group of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. mdpi.com Certain members of this family, such as TRPA1, are involved in inflammatory processes and pain signaling. nih.gov The activation of the TRPA1 channel by by-products of oxidative and nitrative stress, which are produced during inflammation or tissue damage, contributes to inflammatory and neuropathic pain. This makes TRPA1 a significant target for the development of novel analgesic and anti-inflammatory agents. nih.gov

A series of 7-substituted-1,3-dimethyl-1,5-dihydro-pyrrolo[3,2-d]pyrimidine-2,4-dione derivatives have been synthesized and evaluated as TRPA1 antagonists. nih.gov Researchers developed a library of these compounds by introducing different substituted N(7)-phenylacetamide or N(7)-[4-(substituted-phenyl)-thiazol-2-yl]-acetamide chains. These compounds were then tested for their ability to inhibit the acrolein-mediated activation of both human and rat TRPA1 channels. nih.gov This research led to the identification of compound 3h , which exhibited a significantly improved potency against human TRPA1, with an IC₅₀ value of 400 nM. This potency was notably greater than that of several previously reported TRPA1 antagonists used as reference compounds in the study. nih.gov Furthermore, compound 3h maintained its efficacy on the rat TRPA1 channel, marking it as a promising candidate for subsequent in vivo studies in animal models of inflammatory and neuropathic pain. nih.gov

Activity of a Lead Pyrrolo[3,2-d]pyrimidine Derivative against TRPA1 Channels nih.gov
CompoundTargetActivityIC₅₀ (nM)
Compound 3hHuman TRPA1Antagonist400

Anti-inflammatory Effects of Pyrrolo[3,2-d]pyrimidine Analogues

Analogues of the pyrrolopyrimidine scaffold have demonstrated significant anti-inflammatory properties. The inflammatory response is a complex biological process involving various signaling pathways and cellular mediators, and dysregulation can lead to chronic inflammatory diseases. tandfonline.com Toll-like receptors (TLRs) are key components of the innate immune system that recognize molecular patterns associated with pathogens and cellular damage, triggering inflammatory cascades. tandfonline.com

In a study focused on novel fused pyrrolopyrimidine derivatives, several compounds were identified as potent anti-inflammatory agents. tandfonline.com The anti-inflammatory activity was assessed in vitro using RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS). The results highlighted compounds 3a , 4b , and 8e as the most potent analogues in this series. Molecular docking studies suggested that these compounds may exert their effects by interacting with key inflammatory targets such as COX-2, TLR-2, and TLR-4. tandfonline.com Other research on related pyrrolo[2,3-d]pyrimidine derivatives also identified compounds with significant in vivo anti-inflammatory activity, comparable to that of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. researchgate.net

Most Potent Anti-inflammatory Fused Pyrrolopyrimidine Analogues tandfonline.com
CompoundKey Finding
Compound 3aIdentified as one of the most potent anti-inflammatory analogues in vitro.
Compound 4bShowed high potency as an anti-inflammatory agent in vitro.
Compound 8eDemonstrated significant in vitro anti-inflammatory effects.

Antioxidant Properties of Functionalized Pyrrolo[3,2-d]pyrimidine Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants are molecules that can neutralize these harmful ROS. Several studies have explored the antioxidant potential of various pyrrolopyrimidine derivatives. tandfonline.comresearchgate.netnih.gov

One study investigated a series of novel fused pyrrolopyrimidine derivatives and found them to be promising antioxidant agents. tandfonline.com The antioxidant capacity of these newly synthesized compounds was evaluated, and the results proved that compounds 3a , 4b , and 8e possess potential antioxidant effects in addition to their anti-inflammatory properties. tandfonline.com

In another study, the in vitro antioxidant activity of different functionalized spiro pyrrolo[3,4-d]pyrimidines was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net This research identified compound 2c as having the highest antioxidant activity against DPPH with an IC₅₀ of 6.55 µg/mL, while compound 3c showed the highest activity against ABTS with an IC₅₀ of 18.37 µg/mL. researchgate.net These findings underscore the potential of the pyrrolopyrimidine scaffold in the development of effective antioxidant agents.

Antioxidant Activity of Selected Pyrrolo[3,4-d]pyrimidine Derivatives researchgate.net
CompoundAssayIC₅₀ (µg/mL)
Compound 2cDPPH Radical Scavenging6.55
Compound 3cABTS Radical Scavenging18.37

Structure Activity Relationship Sar Investigations and Rational Drug Design

Correlating Substituent Effects at C2, C4, and C7 with Biological Activities

Modifications at the C2, C4, and C7 positions of the pyrrolo[3,2-d]pyrimidine ring have been shown to be critical determinants of the molecule's biological profile, particularly its antiproliferative activity. The parent compound, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, exhibits cytostatic activity in the low micromolar range against various tumor cell lines. nih.gov

Key findings from SAR studies on these positions include:

Importance of Halogens at C2 and C4: The presence of chlorine atoms at both the C2 and C4 positions is a significant contributor to the compound's antiproliferative effects. nih.gov When these chloro moieties were replaced with O-benzyl groups, a notable loss of activity was observed, by a factor of 3 to 15. nih.gov

Enhancement of Potency by C7 Halogenation: The introduction of a halogen, specifically iodine, at the C7 position dramatically enhances cytotoxic potency. The 7-iodo derivative of the 2,4-dichloro scaffold demonstrated a 5- to 20-fold increase in antiproliferative activity compared to its non-iodinated counterpart. nih.gov This suggests that the C7 position is a crucial site for modification to improve efficacy. A similar trend was observed in the bis-O-benzylated series, where the introduction of iodine at C7 also increased the antiproliferative effect. nih.gov

These findings underscore a clear SAR trend where halogenation, particularly at C2, C4, and C7, is favorable for antiproliferative activity. The data suggests a synergistic effect between the substituents at these positions.

CompoundSubstituentsRelative Antiproliferative Activity
12,4-dichloroBaseline (Low Micromolar IC50)
22,4-dichloro, 7-iodo5 to 20 times more potent than Compound 1
32,4-bis-O-benzyl3 to 15 times less potent than Compound 1
42,4-bis-O-benzyl, 7-iodoActivity comparable to Compound 1

Influence of N5-Substitutions on Efficacy, Selectivity, and Biological Impact

The N5 position of the pyrrole (B145914) ring has emerged as a key site for modulating the pharmacological properties of pyrrolo[3,2-d]pyrimidine derivatives. While modifications at other positions often tune potency, substitutions at N5 have been shown to significantly influence both activity and toxicity, offering a strategy to improve the therapeutic index of these compounds. nih.govnih.gov

Research indicates that N5-substituted compounds can function as prodrugs. nih.gov For instance, an active N5-substituted compound was found to have a plasma half-life of 32.7 minutes and undergo rapid conversion into its parent, unsubstituted analogue. nih.gov This metabolic conversion is thought to be a factor in the observed toxicity profile.

Key observations regarding N5-substitutions include:

Toxicity Modulation: A primary benefit of N5-substitution is a marked decrease in toxicity. nih.gov Halogenated pyrrolo[3,2-d]pyrimidines, while potent, can exhibit significant toxicity. The addition of N5-alkyl or N5-sulfonamide substituents has been shown to significantly decrease this toxicity. nih.govnih.gov For example, N-substituted compounds demonstrated a much higher maximum tolerated dose (MTD) of 40 mg/kg in mice, compared to 5-10 mg/kg for their unsubstituted counterparts. nih.gov

Activity Enhancement and Selectivity: Beyond reducing toxicity, N5-substitutions can also enhance antiproliferative efficacy and alter selectivity. In one study, N5 substitution led to a 7-fold reduction in the EC50 value against CCRF-CEM leukemia cells. nih.gov A screening of various N5-substituted analogues (including sulfonamides, ureas, and amides) against the NCI-60 cell line panel revealed that these modifications have a significant effect on both the level of activity and the spectrum of selectivity across different cancer types. nih.gov

These studies collectively highlight the N5 position as a critical handle for fine-tuning the drug-like properties of the pyrrolo[3,2-d]pyrimidine scaffold, allowing for the separation of desired efficacy from unwanted toxicity. nih.gov

Compound SeriesKey FeatureObserved Biological Impact
Parent Halogenated Pyrrolo[3,2-d]pyrimidinesUnsubstituted at N5Potent antiproliferative activity (EC50: 0.014 to 14.5 µM), but higher toxicity (MTD: 5-10 mg/kg). nih.gov
N5-Alkyl Substituted AnaloguesAlkyl group at N5Comparable antiproliferative activity (EC50: 0.83-7.3 µM) with significantly decreased toxicity (MTD: 40 mg/kg). nih.gov
N5-Sulfonamide Substituted AnaloguesSulfonamide group at N5Decreased toxicity without adversely affecting activity. nih.gov
Various N5-Substituted AnaloguesSulfonamide, urea, amide, alcohol groups at N5Up to a 7-fold decrease in EC50 against CCRF-CEM leukemia cells. nih.gov

Identification of Key Pharmacophore Features for Targeted Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the pyrrolo[3,2-d]pyrimidine scaffold, several key pharmacophoric features have been identified that contribute to its interaction with various biological targets, such as protein kinases.

The core pyrrolo[3,2-d]pyrimidine structure itself serves as a rigid, planar scaffold. This bicyclic system is a bioisostere of purine (B94841), which allows it to mimic natural ligands like adenine (B156593) and interact with ATP-binding sites in enzymes. Key features include:

Hydrogen Bonding Pattern: The arrangement of nitrogen atoms in the fused ring system creates a specific pattern of hydrogen bond donors and acceptors, which is crucial for binding to the hinge region of many protein kinases.

Hydrophobic and Aromatic Interactions: The planar aromatic surface of the scaffold facilitates favorable π-π stacking and hydrophobic interactions within the target's binding pocket.

Vectors for Substitution: The various positions available for substitution (C2, C4, N5, C7) act as vectors that can be used to position functional groups into specific sub-pockets of a target protein. For example, in the case of Kinase Insert Domain Receptor (KDR) inhibitors, a diphenylurea moiety attached to the scaffold was found to occupy a key hydrophobic pocket created by the DFG-out (inactive) conformation of the kinase. nih.govsemanticscholar.org

In the context of Neuropeptide Y5 receptor antagonists, a specific pharmacophore model was developed based on pyrrolo[3,2-d]pyrimidine derivatives, further highlighting the adaptability of this scaffold for diverse biological targets. nih.gov

Ligand-Based and Structure-Based Drug Design Strategies for Pyrrolo[3,2-d]pyrimidine Scaffolds

Both ligand-based and structure-based drug design strategies have been successfully employed to discover and optimize inhibitors based on the pyrrolo[3,2-d]pyrimidine scaffold. researchgate.net These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and testing. nih.gov

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.govnih.gov It relies on the analysis of a set of known active and inactive molecules to derive a pharmacophore model or a quantitative structure-activity relationship (QSAR). The goal is to identify the key structural features responsible for activity. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available (e.g., from X-ray crystallography), SBDD methods like molecular docking can be used. nih.gov This involves computationally placing a ligand into the binding site of the target to predict its binding conformation and affinity. This provides detailed insight into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-target complex.

A powerful approach involves the integration of both methods. For example, in the development of KDR inhibitors, researchers first used molecular docking (SBDD) to determine the likely binding pose of a potent pyrrolo[3,2-d]pyrimidine derivative in the kinase active site. nih.govnih.gov This structural information was then used as a template to align a larger set of compounds for the development of 3D-QSAR models (LBDD), which could then be used to predict the activity of novel, unsynthesized analogues. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Computational Modeling for Predictive SAR

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models, once validated, can be used to predict the activity of new compounds, thereby guiding the design of more potent molecules. For pyrrolo[3,2-d]pyrimidine derivatives, 3D-QSAR methods have proven particularly valuable.

In a notable study on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors, two 3D-QSAR methods were employed: nih.govsemanticscholar.orgnih.gov

Comparative Molecular Field Analysis (CoMFA): This method describes the steric and electrostatic fields surrounding a molecule and correlates them with biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): This technique is similar to CoMFA but also includes fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors.

The CoMFA and CoMSIA models developed for a series of 52 pyrrolo[3,2-d]pyrimidine KDR inhibitors yielded statistically significant and predictive results. nih.govnih.gov

Modelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (Predictive r²)
CoMFA0.5420.9120.913
CoMSIA0.5520.9550.897

Data from a study on pyrrolo[3,2-d]pyrimidine derivatives as KDR inhibitors. nih.govnih.gov

The high predictive r² values (r²_pred) indicate that these models have strong predictive power for estimating the activity of new compounds within this chemical series. nih.govnih.gov Such computational models, often combined with molecular docking and molecular dynamics simulations, are indispensable tools for modern rational drug design, allowing for the efficient exploration of chemical space and the prioritization of synthetic targets. nih.gov

Mechanistic Insights into the Biological Actions of 2,4 Dichloro 5h Pyrrolo 3,2 D Pyrimidine Compounds

Molecular Interactions with DNA and RNA

The interaction of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its analogues with nucleic acids like DNA and RNA is a potential component of their biological activity. While direct groove binding or intercalation data for the parent compound is not extensively detailed in the available literature, mechanistic studies of related compounds suggest plausible modes of action, including potential for alkylation and interference with DNA-associated enzymes.

Alkylation represents a significant mechanism by which molecules can covalently modify DNA, leading to cytotoxicity. mdpi.commdpi.com For certain derivatives of the pyrrolo[3,2-d]pyrimidine scaffold, the potential to participate in alkylation reactions has been noted. nih.gov For instance, computational analysis of N5-substituted analogues of this compound considered their ability to accept an electron during an alkylation reaction as a factor in their bioavailability and activity. nih.gov This suggests that the core scaffold may possess inherent chemical properties that, upon metabolic activation or with appropriate substitutions, could lead to DNA alkylation.

Furthermore, molecular docking studies have provided insights into how derivatives of this scaffold might interact with enzymes that are crucial for DNA topology and function. For example, certain N-5 substituted pyrrolo[3,2-d]pyrimidines have been analyzed for their binding mode within the active site of DNA gyrase, an enzyme essential for managing DNA supercoiling during replication. researchgate.net This interaction implies an indirect mechanism of affecting DNA function, not by binding to the DNA itself, but by inhibiting a key regulatory protein.

Protein-Ligand Binding Dynamics and Conformational Changes

The biological effects of this compound derivatives are frequently linked to their ability to bind to specific protein targets, inducing conformational changes that modulate protein function. Crystallographic and molecular modeling studies have been instrumental in elucidating these interactions, particularly with kinases and cytoskeletal proteins.

Kinase Binding and Conformational Induction: A significant body of research has focused on pyrrolo[3,2-d]pyrimidine derivatives as kinase inhibitors. nih.gov X-ray crystallographic analysis has shown that certain derivatives act as Type II inhibitors, which bind to and stabilize an inactive conformation of the kinase. nih.gov These inhibitors target the kinase when the conserved aspartate-phenylalanine-glycine (DFG) motif is in an "out" conformation, creating a hydrophobic pocket adjacent to the ATP-binding site that the inhibitor can occupy. nih.gov This induced-fit binding to an inactive state is a key mechanistic detail that distinguishes these compounds from typical ATP-competitive (Type I) inhibitors. nih.gov Molecular dynamics simulations of the related pyrrolo[2,3-d]pyrimidine scaffold have further detailed strong interactions with the kinase hinge region, which is a common feature for this class of inhibitors. semanticscholar.orgmdpi.com

Tubulin Binding: Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have also been identified as microtubule targeting agents. nih.gov Molecular modeling of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines binding to tubulin has revealed specific interactions. The core scaffold can establish hydrophobic interactions with key amino acid residues such as Leuα252, Alaα316, Leuβ248, Alaβ250, and Leuβ255. nih.gov Additionally, hydrogen bonds, for instance between the N1 of the pyrrolo[3,2-d]pyrimidine ring and a water molecule connected to Valβ238 and Cysβ241, contribute to the binding affinity. nih.gov These interactions occur at the colchicine-binding site, ultimately disrupting microtubule dynamics. nih.govnih.gov

Cellular Pathway Perturbation Analysis

The binding of this compound compounds to their molecular targets triggers downstream effects that perturb cellular pathways, most notably those controlling cell division.

Studies on halogenated 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidines have demonstrated a significant impact on cell cycle progression. nih.gov Treatment of MDA-MB-231 breast cancer cells with this compound and its 7-iodo analogue resulted in cell cycle arrest at the G2/M transition phase. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. This effect is a common mechanism for cytotoxic agents that interfere with DNA integrity or microtubule function. nih.gov The induction of G2/M arrest by these compounds highlights their ability to disrupt the function of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) or their associated cyclins, which govern this checkpoint. nih.gov More complex derivatives have also been shown to induce G2/M arrest by promoting the phosphorylation of histone H3, a marker for mitotic cells. mdpi.com

The antiproliferative activity of these compounds has been evaluated across various cancer cell lines, with substitutions on the core scaffold modulating the potency. The introduction of an iodine atom at the C7 position, for example, significantly enhances cytotoxic properties. nih.gov

Table 1: Antiproliferative Activity (IC₅₀ in µM) of Selected Pyrrolo[3,2-d]pyrimidine Compounds Data sourced from studies on various cancer cell lines. nih.gov

CompoundCEMHeLaL1210
This compound (1)25 ± 221 ± 225 ± 2
7-Iodo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (2)1.3 ± 0.14.2 ± 0.32.1 ± 0.2

Elucidation of Specific Enzymatic Inhibition Mechanisms

The biological actions of this compound and its derivatives can be traced to the inhibition of specific enzymes and proteins critical for cell survival and proliferation.

Kinase Inhibition : As previously noted, a primary mechanism is the inhibition of protein kinases. Derivatives have been developed as potent inhibitors of receptors like the Kinase Insert Domain Receptor (KDR), also known as VEGFR-2, which is crucial for angiogenesis. nih.gov The mechanism for some of these derivatives is non-ATP competitive, involving the stabilization of an inactive (DFG-out) kinase conformation. nih.gov Other related pyrrolo[2,3-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors of kinases such as p21-activated kinase 4 (PAK4), where they interact with the hinge region of the ATP-binding site. semanticscholar.orgmdpi.com

Tubulin Polymerization Inhibition : Certain N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on tubulin. nih.gov This binding prevents the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule dynamics leads to the observed G2/M cell cycle arrest. nih.gov

Other Targets : Beyond kinases and tubulin, the pyrrolo[3,2-d]pyrimidine scaffold has been shown to inhibit other important cellular proteins. For instance, it has been found to inhibit the Multi-drug Resistance-Associated Protein 1 (MRP1), an efflux pump that contributes to chemotherapy resistance. nih.gov Additionally, docking studies have suggested that derivatives could inhibit DNA gyrase, indicating a broader spectrum of potential enzymatic targets. researchgate.net

Pharmacokinetic Profiles and Toxicological Mitigation Strategies for Pyrrolo 3,2 D Pyrimidine Derivatives

Analysis of Metabolic Stability and Plasma Half-Life of Active Compounds

The metabolic stability and plasma half-life of pyrrolo[3,2-d]pyrimidine derivatives are critical determinants of their in vivo efficacy and dosing frequency. Research has shown that modifications to the core structure can significantly impact these parameters.

One area of focus has been the chemical modification of the N-5 side chain of the pyrrolo[3,2-d]pyrimidine scaffold. In a study aimed at enhancing the pharmacokinetic profile of a potent HER2/EGFR dual inhibitor, researchers synthesized a series of derivatives with modified N-5 side chains. nih.gov One particular compound, when converted to its tosylate salt, demonstrated a good drug metabolism and pharmacokinetic (DMPK) profile, which contributed to its significant in vivo antitumor efficacy. nih.gov

The introduction of halogens at specific positions of the pyrrolopyrimidine ring has also been explored to improve metabolic stability. For instance, while not a pyrrolo[3,2-d]pyrimidine, a related 5-fluoro derivative of a pyrrolo[2,3-d]pyrimidine showed improved metabolic stability compared to its analog. This suggests that strategic halogenation could be a viable approach for enhancing the metabolic robustness of pyrrolo[3,2-d]pyrimidine compounds as well.

Conversely, certain structural features can lead to metabolic lability. Studies on pyrrolopyrimidine-based EGFR inhibitors have identified that derivatives with specific substituents, such as (S)-2-methoxy-1-phenylethan-1-amine at the C-4 position, can be metabolically unstable. nih.gov

The plasma half-life of these compounds is also a key consideration. A pyrrolo[2,3-d]pyrimidine derivative developed as a RET inhibitor demonstrated a prolonged half-life and low clearance, which translated to high levels of compound exposure in in vivo models. nih.gov

Table 1: Metabolic Stability of Selected Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Structural Modification Outcome
2cb (tosylate salt) Modification of N-5 side chain Good drug metabolism and PK profile nih.gov
5-fluoro derivative Fluorine substitution Increased metabolic stability

| (S)-2-methoxy-1-phenylethan-1-amine derivative | Substitution at C-4 | Metabolic lability nih.gov |

Prodrug Design and Bioconversion Pathways

Information on prodrug design and bioconversion pathways specifically for 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine derivatives is limited in the currently available literature. However, the principles of prodrug design are widely applied in medicinal chemistry to overcome challenges such as poor solubility, limited permeability, and rapid metabolism. For pyrrolo[3,2-d]pyrimidine derivatives, a prodrug approach could involve masking polar functional groups to enhance membrane permeability or attaching moieties that are cleaved by specific enzymes to release the active drug at the target site. Further research in this area is warranted to explore the full potential of this strategy for optimizing the therapeutic application of these compounds.

Strategies for Improving Bioavailability and Systemic Exposure

Enhancing bioavailability and systemic exposure is crucial for achieving therapeutic concentrations of pyrrolo[3,2-d]pyrimidine derivatives at their target sites. Several strategies have been investigated to this end.

As mentioned previously, the introduction of fluorine atoms into the molecular structure has been shown to improve pharmacokinetic properties, which can include increased bioavailability. This is often attributed to the ability of fluorine to block metabolically labile sites and enhance membrane permeability.

Another successful approach involves the conversion of the parent compound into a salt form. For example, the tosylate salt of a modified pyrrolo[3,2-d]pyrimidine derivative exhibited an improved pharmacokinetic profile, which likely contributed to its potent in vivo antitumor activity. nih.gov

Novel drug delivery systems and formulation strategies, while not extensively reported for this specific class of compounds, represent another avenue for improving bioavailability. These can include nanoformulations, such as liposomes or nanoparticles, which can protect the drug from premature degradation and enhance its absorption.

Table 2: Approaches to Enhance Bioavailability of Pyrrolopyrimidine Derivatives

Strategy Example Result
Salt Formation Conversion to tosylate salt Improved pharmacokinetic profile nih.gov
Halogenation Fluorine substitution Improved pharmacokinetic properties

| Structural Optimization | RET inhibitor derivative | Good bioavailability and high systemic exposure nih.gov |

Structure-Guided Approaches for Reducing Off-Target Toxicity and Enhancing Therapeutic Index

A key challenge in the development of kinase inhibitors, including those based on the pyrrolo[3,2-d]pyrimidine scaffold, is achieving selectivity for the target kinase over other kinases in the kinome. Off-target activity can lead to undesirable side effects and toxicity. Structure-guided drug design plays a pivotal role in addressing this challenge.

Molecular docking studies are instrumental in understanding the binding interactions between a pyrrolo[3,2-d]pyrimidine derivative and its target protein. mdpi.com By visualizing how a compound fits into the ATP-binding pocket of a kinase, researchers can make rational modifications to the structure to enhance its affinity and selectivity for the intended target. mdpi.com For instance, the introduction of specific substituents that form favorable interactions with unique residues in the target kinase's active site can significantly improve selectivity.

One study on pyrrolo[2,3-d]pyrimidine RET inhibitors demonstrated that the fluorination of a lead compound modestly reduced its activity against the off-targets KDR and hERG while maintaining its potency against the primary target, RET. nih.gov This highlights how subtle structural modifications can fine-tune the selectivity profile of a compound.

The therapeutic index, which is the ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety. By improving selectivity and reducing off-target effects, the therapeutic index of pyrrolo[3,2-d]pyrimidine derivatives can be enhanced, leading to a wider margin of safety.

In some cases, the pyrrolo[3,2-d]pyrimidine scaffold itself is chosen for its ability to interact with specific biological targets. nih.gov The unique structural characteristics of these compounds can contribute to their binding affinity and selectivity for certain kinases. mdpi.com

Table 3: Strategies for Mitigating Off-Target Effects

Approach Method Outcome
Structure-Guided Design Molecular docking Enhanced potency and selectivity mdpi.com
Strategic Halogenation Fluorination Reduced activity against off-targets (KDR, hERG) nih.gov

| Scaffold Selection | Utilizing the pyrrolo[3,2-d]pyrimidine core | Contributes to binding affinity and selectivity nih.govmdpi.com |

Advanced Analytical and Biophysical Characterization in 2,4 Dichloro 5h Pyrrolo 3,2 D Pyrimidine Research

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR))

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of newly synthesized 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine analogues. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the study of this compound derivatives, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to assign specific proton and carbon signals, confirming the successful synthesis and structural integrity of the compounds. researchgate.netipb.pt For the parent compound, ¹H NMR spectral data provides key diagnostic signals for the pyrrole (B145914) ring protons.

Table 1: Representative Spectroscopic Data for this compound

Technique Observation Interpretation
¹H NMR Signals corresponding to the C-H protons on the pyrrole ring. chemicalbook.com Confirms the presence and chemical environment of the pyrrole moiety.
¹³C NMR Resonances for each unique carbon atom in the bicyclic structure. researchgate.net Elucidates the complete carbon skeleton of the molecule.
Mass Spec. Molecular ion peak corresponding to the compound's molecular weight. chemicalbook.com Confirms the molecular formula and isotopic distribution due to chlorine atoms.

| IR Spec. | Characteristic absorption bands for N-H stretching and C-Cl bonds. chemicalbook.com | Identifies key functional groups present in the molecule. |

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for providing an exact mass, which validates the molecular formula. The isotopic pattern observed in the mass spectrum of this compound is a distinctive feature, owing to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), further confirming its identity. chemicalbook.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands, such as the N-H stretch from the pyrrole ring and vibrations corresponding to the aromatic system and the carbon-chlorine bonds. chemicalbook.com This technique is often used to monitor the progress of reactions, for example, by observing the appearance or disappearance of specific functional group peaks. researchgate.net

Chromatographic Methods for Compound Purification and Quantitative Analysis (e.g., High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for both the purification of this compound derivatives and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of synthesized compounds and for quantitative analysis. Purity levels of ≥99% for this compound are routinely confirmed using HPLC methods. jk-sci.com In research settings, HPLC is used to separate the target compound from unreacted starting materials, byproducts, and other impurities. By using a calibrated detector, HPLC can also precisely quantify the amount of the compound in a sample.

For preparative purposes, column chromatography is frequently used to purify synthesized derivatives. nih.gov This method involves passing a solution of the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. Different components of the mixture travel through the column at different rates, allowing for their separation and the isolation of the pure target compound. nih.govnih.gov

X-ray Crystallography for Precise Molecular Structure and Protein-Ligand Complex Determination

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. For derivatives of the pyrrolopyrimidine scaffold, this technique can provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. mdpi.com

Furthermore, X-ray crystallography is a powerful tool in drug discovery for visualizing how a ligand, such as a derivative of this compound, binds to its biological target, typically a protein or enzyme. acs.org By co-crystallizing the ligand with the target protein, researchers can obtain a detailed 3D structure of the protein-ligand complex. This information is invaluable as it reveals the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that are responsible for binding affinity and selectivity. acs.org These structural insights guide the rational, structure-based design of more potent and selective inhibitors. acs.org

High-Throughput Screening Assays for Biological Activity Profiling

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of the biological or biochemical activity of a large number of compounds. nih.gov Derivatives of this compound are often subjected to HTS campaigns to identify "hits"—compounds that exhibit a desired biological effect against a specific target. nih.gov

These assays can be configured to measure various biological endpoints, including enzyme inhibition, receptor binding, or cellular responses like cytotoxicity. For instance, the antiproliferative properties of halogenated pyrrolo[3,2-d]pyrimidines have been identified through cellular screening assays. nih.gov In one study, this compound and its 7-iodo analogue were evaluated for their cytotoxic effects against various cancer cell lines. nih.gov

Table 2: Example of High-Throughput Screening Data for Pyrrolo[3,2-d]pyrimidine Derivatives

Compound Cell Line Biological Activity Measurement Finding
2,4-dichloro-pyrrolo[3,2-d]pyrimidine CEM, HeLa, L1210 Antiproliferative IC₅₀ Exhibited cytotoxic activity. nih.gov

| 7-iodo-2,4-dichloro-pyrrolo[3,2-d]pyrimidine | CEM, HeLa, L1210 | Antiproliferative | IC₅₀ | Showed enhanced cytotoxicity compared to the non-iodinated parent compound. nih.gov |

The data generated from HTS provides crucial initial information on the biological activity of a compound series, enabling the selection of promising candidates for further optimization and development. nih.govresearchgate.net

Biophysical Techniques for Ligand-Target Interaction Studies (e.g., Surface Plasmon Resonance)

To gain a deeper, quantitative understanding of how this compound derivatives interact with their biological targets, a range of biophysical techniques are employed. These methods complement the structural data from X-ray crystallography by providing information on the energetics and kinetics of the binding event. nih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the pyrrolopyrimidine derivative is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

By analyzing the SPR sensorgram, researchers can determine key kinetic and thermodynamic parameters:

Association rate constant (kₐ): The rate at which the compound binds to the target.

Dissociation rate constant (kₔ): The rate at which the compound unbinds from the target.

Equilibrium dissociation constant (Kₔ): A measure of the binding affinity, calculated as kₔ/kₐ.

This detailed kinetic information is critical for lead optimization, helping to differentiate compounds with similar affinities but different binding kinetics, which can have significant implications for their pharmacological effect. nih.gov Other biophysical techniques such as Isothermal Titration Calorimetry (ITC) and ligand-observed NMR spectroscopy can also be used to characterize these interactions. nih.gov

Future Research Directions and Translational Perspectives for 2,4 Dichloro 5h Pyrrolo 3,2 D Pyrimidine

Design and Synthesis of Novel Pyrrolo[3,2-d]pyrimidine-based Hybrid Molecules

The design and synthesis of hybrid molecules that combine the pyrrolo[3,2-d]pyrimidine core with other pharmacologically active moieties represent a promising strategy for developing next-generation therapeutics. This approach aims to create multifunctional molecules that can interact with multiple biological targets, potentially leading to enhanced efficacy, reduced drug resistance, and improved therapeutic outcomes.

Future synthetic efforts will likely focus on creating hybrids by strategically modifying the C2, C4, and N5 positions of the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine ring system. The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and other heterocyclic systems. For instance, linking the pyrrolo[3,2-d]pyrimidine scaffold to molecules known for their potent antitumor activity, such as endoperoxides, could yield dual-action agents that degrade key cell cycle proteins like Cyclin D1/3 and CDK4/6. rsc.org

Another avenue involves the synthesis of conformationally restricted analogs to enhance potency. By introducing bulky or rigid substituents, particularly at the N5 position, researchers can lock the molecule into a specific bioactive conformation, thereby improving its binding affinity to the target protein. nih.gov This strategy has been successfully employed to develop microtubule targeting agents. nih.gov The synthesis of such hybrids often involves multi-step reaction sequences, starting with the parent this compound. nih.govresearchgate.net

Table 1: Synthetic Strategies for Pyrrolo[3,2-d]pyrimidine Derivatives

PositionReaction TypePotential Moieties to Introduce
C2/C4Nucleophilic Aromatic SubstitutionAmines, Anilines, O-benzyl groups, Hydrazines nih.govnih.govmdpi.com
N5N-alkylation / N-arylationAlkyl halides, Boc groups, Aryl groups nih.govresearchgate.netnih.gov
C7HalogenationIodine nih.gov

This table is generated based on synthetic methodologies applied to the pyrrolo[3,2-d]pyrimidine scaffold and its analogs.

Potential Applications in Agrochemical Development (e.g., herbicides, fungicides)

While the primary focus of research on pyrrolopyrimidine derivatives has been in pharmaceuticals, their inherent biological activity suggests potential applications in the agrochemical sector. github.com The structural similarity of the pyrrolopyrimidine core to purines, which are fundamental to all life, indicates that derivatives could interfere with essential biochemical pathways in pests and weeds. The market for related compounds like 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is already seeing growth driven by its use in both pharmaceuticals and agrochemicals. github.com

Future research could explore the herbicidal and fungicidal properties of novel this compound derivatives. The development of herbicides could focus on inhibiting key plant enzymes, while fungicides might target essential pathways in fungal cell wall synthesis or metabolism. The synthesis of libraries of derivatives with diverse substitutions at the C2, C4, and N5 positions would be a critical first step. High-throughput screening of these compounds against a panel of common agricultural weeds and fungal pathogens could identify promising lead candidates for further optimization. The development of novel pyrimidine (B1678525) derivatives from chalcones has already shown promise in yielding compounds with good antifungal activity against species like Aspergillus niger and Candida tropicalis. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

AI and ML models, such as graph neural networks and transformer models, can be trained on existing data to predict the structure-activity relationships (SAR) of pyrrolo[3,2-d]pyrimidine derivatives. astrazeneca.com For instance, a deep conditional transformer neural network, SyntaLinker, has been successfully applied to design novel pyrrolo[2,3-d]pyrimidine derivatives as selective TBK1 inhibitors. nih.gov This approach, combined with transfer learning, can be a powerful tool for scaffold hopping and identifying novel therapeutic uses. astrazeneca.comnih.gov

These technologies can be applied in several ways:

Virtual Screening: ML models can screen vast virtual libraries of potential derivatives to identify those with the highest probability of being active against a specific biological target.

De Novo Design: Generative models can design entirely new molecules based on the pyrrolo[3,2-d]pyrimidine scaffold, optimized for desired properties like high potency and low toxicity.

Synthesis Prediction: AI tools can help chemists devise the most efficient synthetic routes to novel compounds, saving time and resources. digitellinc.com

ADMET Prediction: Machine learning algorithms can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like profiles. rsc.org

Exploration of New Therapeutic Areas and Unconventional Biological Targets

While much of the research on pyrrolo[3,2-d]pyrimidines has concentrated on their antiproliferative properties as kinase inhibitors or microtubule targeting agents, the scaffold's versatility suggests it could be effective in a broader range of therapeutic areas. researchgate.netnih.gov

Future research should aim to explore new and unconventional biological targets. This could involve screening libraries of this compound derivatives against a wide array of targets, including:

Janus Kinases (JAKs): The related pyrrolo[2,3-d]pyrimidine core is central to the JAK inhibitor Tofacitinib, used in treating autoimmune diseases. nbinno.com This suggests that the pyrrolo[3,2-d]pyrimidine scaffold could also yield potent JAK inhibitors.

Axl Kinase: Axl has emerged as an attractive cancer therapy target due to its role in tumor growth and drug resistance. Pyrrolo[2,3-d]pyrimidine derivatives have already been identified as potent Axl inhibitors. nih.gov

Viral Pathogens: Given that the pyrrolopyrimidine scaffold is a key component of nucleoside analogs, there is potential for developing antiviral agents that target viral polymerases or other essential enzymes.

Neurodegenerative Diseases: Exploring targets within the central nervous system (CNS) could open up new avenues for treating diseases like Alzheimer's or Parkinson's.

Inflammatory Conditions: Novel pyrrolopyrimidine derivatives have been evaluated as potential anti-inflammatory agents, suggesting a role in treating chronic inflammatory diseases. nih.gov

The identification of interesting antiproliferative properties for several 2,4-dichloro pyrrolo[3,2-d]pyrimidines, particularly against triple-negative breast cancer cells, highlights their pharmacological relevance and the potential for discovering new mechanisms of action, such as cell cycle arrest at the G2/M phase. nih.gov

Preclinical and Clinical Development Outlook for Promising Candidates

The ultimate goal of synthesizing and evaluating novel this compound derivatives is to translate the most promising candidates into clinical use. The path from a lead compound to an approved drug is long and challenging, but a clear preclinical and clinical development strategy can increase the chances of success.

A preclinical evaluation of novel pyrrolo[3,2-d]pyrimidines as microtubule targeting agents identified a lead compound for further preclinical studies with the potential for advancement into clinical trials. nih.gov For any promising candidate, the preclinical phase will involve comprehensive studies, including:

In vivo efficacy studies: Testing the compound in relevant animal models of the target disease (e.g., xenograft tumor models for anticancer agents). nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: Determining how the drug is absorbed, distributed, metabolized, and excreted, and how it affects the body.

Toxicology studies: Assessing the safety profile of the compound in multiple animal species to identify potential toxicities.

Once a compound has successfully completed preclinical development, it can move into clinical trials. The outlook for pyrrolo[3,2-d]pyrimidine-based drugs is positive, given the clinical success of related heterocyclic compounds. mdpi.comnih.gov The key will be to identify unique candidates with clear advantages over existing therapies, such as improved efficacy, a better safety profile, or a novel mechanism of action.

Q & A

Q. What is the structural significance of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine in medicinal chemistry?

The compound is a pyrrolo[3,2-d]pyrimidine scaffold, a 9-deazapurine analog that mimics natural purine nucleobases. This structural similarity allows it to interact with enzymes like kinases and nucleoside phosphorylases, making it a versatile lead for anticancer and antimicrobial agents. Its pyrrole ring reduces cellular toxicity compared to thienopyrimidine analogs, as shown by cytotoxicity assays (e.g., 6.0 µM in L1210 leukemia cells vs. 0.32 µM for thienopyrimidine) .

Q. What are the standard synthetic routes for this compound?

A common method involves:

  • Step 1 : Chlorination of 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione using phenylphosphonic dichloride at 175°C for 5 hours.
  • Step 2 : Purification via silica column chromatography (4:1 hexanes:EtOAc) to yield the product (60% yield). Key characterization includes 1^1H NMR (δ 12.75, 8.07–8.06, 6.70–6.69) and APCI-MS (m/z 187.84 [M+H]) .

Q. Which chemical reactions are typically employed to functionalize this scaffold?

Derivatization strategies include:

  • Nucleophilic aromatic substitution (SNAr) : Halogens at C2/C4 are replaced with amines, alkoxides, or thiols.
  • Electrophilic substitution : Bromination or iodination at C7 using NBS/NIS in THF (90% yield for brominated derivative) .
  • N5 alkylation : Introduces substituents (e.g., ethyl, benzyl) to modulate pharmacokinetics .

Advanced Research Questions

Q. How does substitution at the N5 position affect antiproliferative activity?

N5 modifications significantly influence efficacy:

CompoundSubstituentEC50 (CCRF-CEM cells)
5None25 ± 2 µM
7Methyl12 ± 1 µM
10Ethyl3.3 ± 1.2 µM
14Benzyl8 ± 0.5 µM
Ethyl substitution (compound 10) enhances activity 7-fold, likely due to improved bioavailability and electron affinity .

Q. How can researchers resolve contradictions in cytotoxicity data between pyrrolo- and thienopyrimidines?

Thieno[3,2-d]pyrimidines exhibit higher cytotoxicity (e.g., 0.32 µM in L1210 cells) due to increased electrophilicity from the sulfur atom. However, pyrrolopyrimidines (6.0 µM) are preferred for their lower toxicity and metabolic stability. Experimental validation should compare both scaffolds in parallel assays, controlling for substituent effects and enzyme targets (e.g., tubulin vs. kinase inhibition) .

Q. What strategies improve the metabolic stability of pyrrolopyrimidine derivatives?

  • Hydroxyalkylation at N5 : Reduces oxidative metabolism (e.g., 5-hydroxyethyl derivatives show 2× longer half-life in vivo) .
  • Halogenation at C7 : Bromine or iodine groups block CYP450-mediated degradation .
  • Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .

Methodological Considerations

Q. How to optimize reaction conditions for regioselective halogenation?

  • Bromination : Use N-bromosuccinimide (NBS) in anhydrous THF under N₂, monitoring by TLC for completion (~3 hours).
  • Iodination : N-iodosuccinimide (NIS) in THF achieves >85% yield within 2 hours. Purification via flash chromatography (hexanes:EtOAc) ensures minimal byproducts .

Q. What analytical techniques are critical for characterizing derivatives?

  • NMR : 1^1H/13^13C NMR confirms substitution patterns (e.g., δ 13.19 for N-H in DMSO-d₆).
  • Mass spectrometry : APCI-MS or ESI-HRMS validates molecular weight (e.g., m/z 265.77 for Br-substituted analogs).
  • Elemental analysis : Ensures purity (e.g., C 38.33%, Cl 37.71% for parent compound) .

Q. How to design a SAR study for kinase inhibition?

  • Step 1 : Synthesize derivatives with varied substituents (N5, C2, C4, C7).
  • Step 2 : Test against kinase panels (e.g., EGFR, VEGFR2) using enzymatic assays.
  • Step 3 : Correlate structural features (e.g., logP, SASA) with IC50 values. Example: Ethyl at N5 enhances hydrophobic interactions in EGFR’s ATP-binding pocket .

Data Contradiction Analysis

Q. Why do some studies report conflicting EC50 values for similar compounds?

Discrepancies arise from:

  • Cell line variability : CCRF-CEM (leukemia) vs. MDA-MB-231 (breast cancer) may express different target enzymes.
  • Assay conditions : Varying serum concentrations or incubation times affect compound stability.
  • Stereochemical impurities : Unresolved enantiomers (e.g., N5-substituted derivatives) can skew results.
    Standardized protocols (e.g., CCLE guidelines) and chiral HPLC purification mitigate these issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.